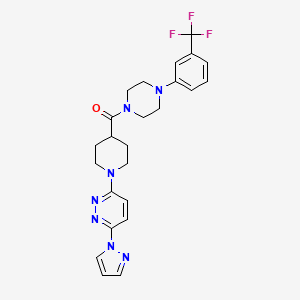

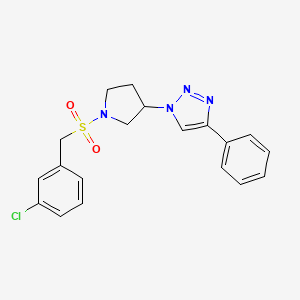

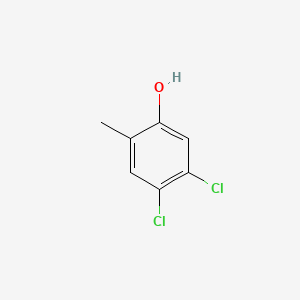

(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone, also known as FMIM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Organoselenium Chemistry and Antioxidant Properties

Organoselenium compounds have garnered significant interest due to their diverse applications. These compounds exhibit antioxidant properties and have potential in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . The compound may contribute to antioxidant research or serve as a precursor for novel organoselenium derivatives.

Pharmaceutical Applications

The benzodioxole structural motif found in this compound is integral to many natural products. Benzo[d][1,3]dioxoles are present in compounds with important pharmaceutical applications, such as antitumor agents, antimicrobials, COX-2 inhibitors, and anti-JH (anti-juvenile hormone) compounds . Investigating the pharmacological potential of this compound could lead to new drug candidates.

Bioactivity and Biological Effects

Recent studies have highlighted the bioactivity of organoselenium compounds. Some act as antitumor agents, anti-infectives, cytokine inducers, and immuno-modulators . Exploring the effects of this compound on cellular processes, apoptosis, or specific biological pathways could reveal valuable insights.

Synthetic Methodology and Derivatives

Investigating the synthetic route used to prepare this compound can lead to the development of related derivatives. Researchers may explore modifications to enhance specific properties or tailor the compound for targeted applications.

Propriétés

IUPAC Name |

[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2/c1-13-11-14-5-3-4-6-17(14)24(13)20(25)19-18(26-2)12-23(22-19)16-9-7-15(21)8-10-16/h3-10,12-13H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKIDFHCWLATOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=NN(C=C3OC)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)(2-methylindolin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

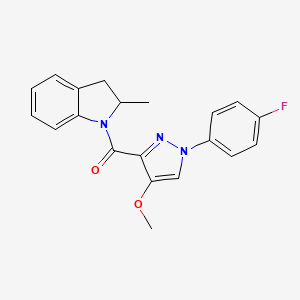

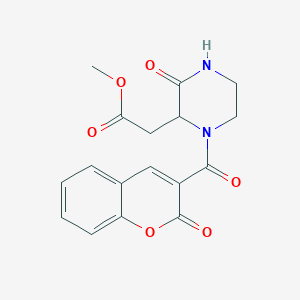

![Methylethyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2501591.png)

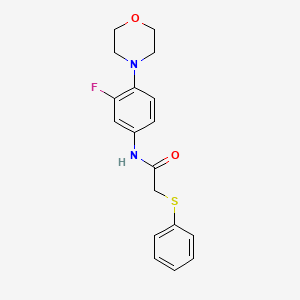

![2-[(E)-3-(2-acetylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2501593.png)

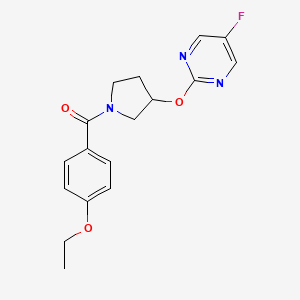

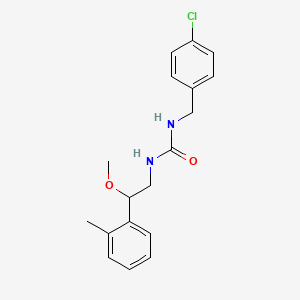

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2501606.png)

![N-[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2501607.png)